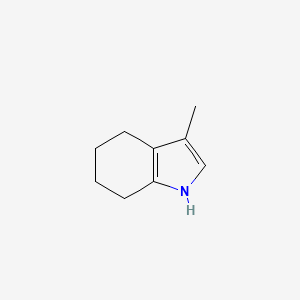

3-Methyl-4,5,6,7-tetrahydro-1H-indole

Übersicht

Beschreibung

“3-Methyl-4,5,6,7-tetrahydro-1H-indole” is a chemical compound . It is a type of indole, which is a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

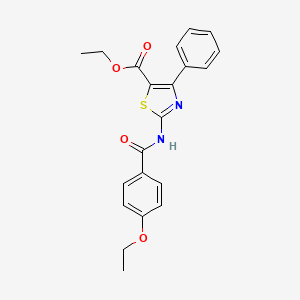

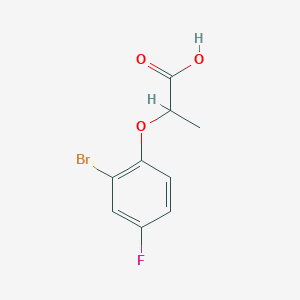

The synthesis of indole derivatives has been a subject of interest in recent years due to their prevalence in natural products and drugs . A conventional method from cyclic β-keto esters has been used to synthesize a new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters .Molecular Structure Analysis

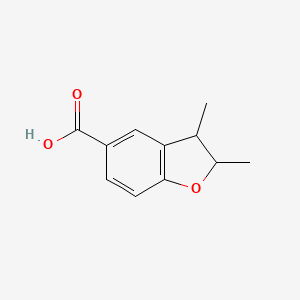

The molecular structure of “3-Methyl-4,5,6,7-tetrahydro-1H-indole” is derived from the indole structure, which is a significant heterocyclic system .Chemical Reactions Analysis

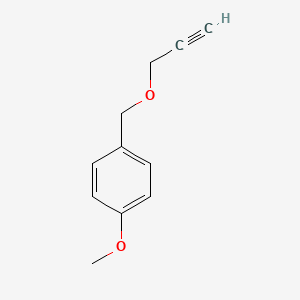

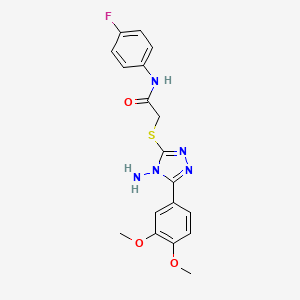

The chemical reactions involving “3-Methyl-4,5,6,7-tetrahydro-1H-indole” are part of the broader field of indole chemistry. Indoles, both natural and synthetic, show various biologically vital properties . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-4,5,6,7-tetrahydro-1H-indole” include its molecular formula, molecular weight, and other related properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

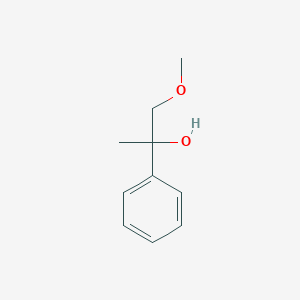

Alkylation and Protective Groups : 3-Methyl-4,5,6,7-tetrahydro-1H-indole and its derivatives have been studied for their alkylation properties. The use of bromoesters and benzenesulfonyl as a nitrogen protecting group is a notable example of this application (Masaguer, Ravina, & Fueyo, 1992).

Synthesis of Constrained Tryptophan Derivatives : This compound has been used in the synthesis of novel tryptophan analogues, which are important in peptide and peptoid conformation studies. These derivatives are designed to limit conformational flexibility, important in biochemical research (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Biochemistry and Medicinal Chemistry

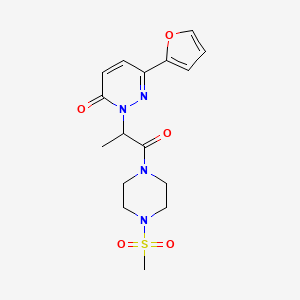

Sirtuin Inhibition : Tetrahydroindoles, including 3-Methyl-4,5,6,7-tetrahydro-1H-indole derivatives, have been identified as potential inhibitors of sirtuins, enzymes implicated in aging and metabolism. These compounds are explored for their therapeutic potential in various diseases (Vojacek et al., 2019).

Preparation of Tagged and Carrier-Linked Auxin : Derivatives of this compound have been used in the design of novel research tools such as immobilized and carrier-linked forms of indole-3-acetic acid, an important plant hormone and human metabolite. This application highlights its importance in agricultural and medical research (Ilić et al., 2005).

Material Science and Photophysical Studies

Photodynamic Therapy and Material Chemistry : The electron-donating nature and rich photo-excited state of indole derivatives, including 3-Methyl-4,5,6,7-tetrahydro-1H-indole, make them suitable for applications in advanced materials chemistry, such as in photodynamic therapy (Ayari et al., 2020).

Fluorescence Probes and Sensitivity to Anions : New indole derivatives synthesized from this compound have shown significant spectral changes in fluorescence emission upon interaction with fluoride ions, indicating their potential as fluorescent probes in analytical chemistry (Pereira et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-6-10-9-5-3-2-4-8(7)9/h6,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKQZBFWQRZNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4,5,6,7-tetrahydro-1H-indole | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2442673.png)

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2442676.png)

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2442684.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-6-yl]acetic acid](/img/structure/B2442688.png)